molecular formula C26H23N5O2 B12145151 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12145151
M. Wt: 437.5 g/mol
InChI Key: RYXAKYXRCLHMIB-UHFFFAOYSA-N
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Description

2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions of temperature and pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its pyrroloquinoxaline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H23N5O2/c1-3-33-19-14-10-17(11-15-19)28-26(32)22-23-25(30-21-7-5-4-6-20(21)29-23)31(24(22)27)18-12-8-16(2)9-13-18/h4-15H,3,27H2,1-2H3,(H,28,32)

InChI Key

RYXAKYXRCLHMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C)N

Origin of Product

United States

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